molecular formula C5H8FN3 B7966916 2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine

Cat. No.: B7966916
M. Wt: 129.14 g/mol
InChI Key: WFNLOFMGNRXEIS-UHFFFAOYSA-N
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Description

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C5H8FN3. It is a heterocyclic amine that features a pyrazole ring substituted with a fluoro group at the 4-position and an ethanamine group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-fluoropyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine
  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine
  • 2-(4-Methyl-1H-pyrazol-1-yl)ethanamine

Uniqueness

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

2-(4-fluoropyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNLOFMGNRXEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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